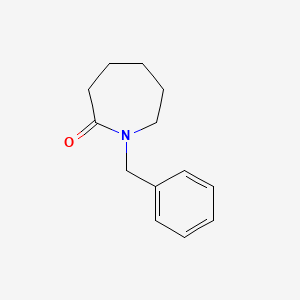

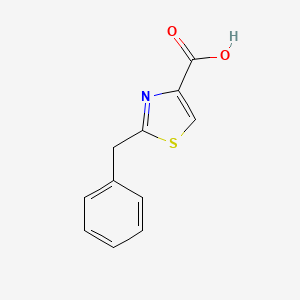

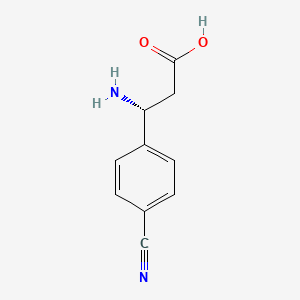

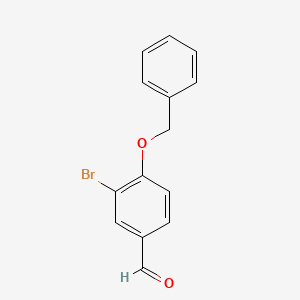

![molecular formula C15H13N3S B1270495 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 93378-56-4](/img/structure/B1270495.png)

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

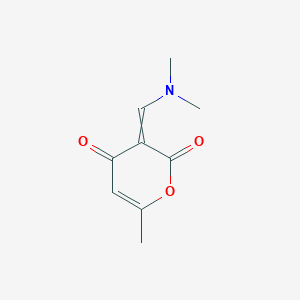

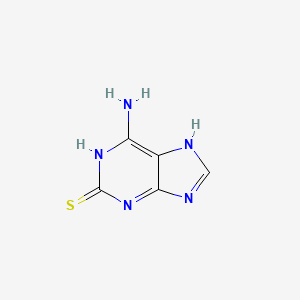

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol (PPTT) is a novel heterocyclic compound with potential applications in the field of drug design and development. PPTT has been the subject of numerous scientific studies due to its unique structure and potential for medicinal use.

Scientific Research Applications

Crystal Structures and Supramolecular Synthons

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives demonstrate unique crystal structures and supramolecular synthons. Studies on a series of closely related compounds have shown the significance of dispersion components and the coulombic terms in their crystal structures. The interaction energies in these structures primarily come from the coulombic energy component, emphasizing the role of the R2 2(8) supramolecular synthon in their solid-state structures (Saeed et al., 2019).

Synthesis and Structural Features

The synthesis and structural features of this compound derivatives have been extensively studied. These compounds are known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, and antimicrobial properties. Their low toxicity makes them a promising area of research for exploring new biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

These compounds have been studied for their role in corrosion inhibition, particularly in protecting mild steel in acidic environments. Their effectiveness as mixed-type inhibitors, which block active sites on metal surfaces, has been documented. This is a significant application in materials science and engineering (Quraishi & Jamal, 2002).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of this compound derivatives. These compounds have shown promising results against various microbial and fungal species, highlighting their potential in pharmaceutical and medical applications (Safonov & Panasenko, 2022).

Antitumor and Antioxidant Activities

The potential antitumor and antioxidant activities of some triazole derivatives have been explored. This line of research contributes significantly to the ongoing search for new therapeutic agents in cancer treatment (Behalo et al., 2017).

Electrochemical Behavior

Studies on the electrochemical behavior of these compounds in aqueous-alcoholic media have provided insights into their oxidation mechanisms. This research is vital for understanding the electrochemical properties of thiotriazoles, which can be applied in various chemical processes (Fotouhi et al., 2002).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, this compound has been shown to interact with metalloproteins, affecting their function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. The compound binds to the active sites of enzymes, particularly those with metal cofactors, through its thiol group. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities. At high doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux. The compound’s metabolism can also influence the levels of key metabolites, such as glutathione, which plays a role in cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Properties

IUPAC Name |

3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALVKWMNBBEACB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355484 |

Source

|

| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93378-56-4 |

Source

|

| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.